3-(Difluoromethyl)pyridin-4-amine
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Overview
Description
3-(Difluoromethyl)pyridin-4-amine is a chemical compound with the molecular formula C6H6F2N2. It is characterized by the presence of a difluoromethyl group attached to the pyridine ring at the 3-position and an amino group at the 4-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Difluoromethyl)pyridin-4-amine typically involves the introduction of the difluoromethyl group into the pyridine ring. One common method is the difluoromethylation of pyridine derivatives using difluoromethylating agents. For example, the reaction of 4-aminopyridine with difluoromethylating reagents such as ClCF2H in the presence of a base can yield this compound .
Industrial Production Methods
Industrial production of this compound may involve scalable and economical synthetic routes. These methods often focus on optimizing reaction conditions to achieve high yields and purity. For instance, a five-step and two-pot procedure starting from 2,2-difluoroacetic anhydride has been developed for the large-scale production of similar compounds .
Chemical Reactions Analysis
Types of Reactions
3-(Difluoromethyl)pyridin-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the difluoromethyl group to other functional groups.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield pyridine N-oxides, while substitution reactions can produce various substituted pyridine derivatives .
Scientific Research Applications
3-(Difluoromethyl)pyridin-4-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-(Difluoromethyl)pyridin-4-amine in biological systems involves its interaction with specific molecular targets. For example, in the context of kinase inhibitors, the compound may bind to the active site of kinases, inhibiting their activity and thereby affecting downstream signaling pathways. The difluoromethyl group can enhance the compound’s binding affinity and selectivity for its target .
Comparison with Similar Compounds
Similar Compounds
3-Bromo-4-(difluoromethyl)pyridin-2-amine: Similar structure with a bromine atom at the 3-position.
5-Chloro-6-(difluoromethyl)pyrimidin-4-amine: Contains a pyrimidine ring instead of a pyridine ring.
Uniqueness
3-(Difluoromethyl)pyridin-4-amine is unique due to the presence of both a difluoromethyl group and an amino group on the pyridine ring. This combination imparts distinct chemical properties, such as increased lipophilicity and potential for hydrogen bonding, which can be advantageous in drug design and other applications .
Biological Activity
3-(Difluoromethyl)pyridin-4-amine is a compound of significant interest in medicinal chemistry due to its diverse biological activities and potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, synthesis, and relevant case studies.
The molecular formula of this compound is C6H6F2N, with a molecular weight of approximately 145.12 g/mol. The compound features a pyridine ring substituted at the 4-position with an amino group and at the 3-position with a difluoromethyl group, enhancing its lipophilicity and biological interactions.
Property | Value |
---|---|
Molecular Formula | C6H6F2N |
Molecular Weight | 145.12 g/mol |
IUPAC Name | This compound |
SMILES | NC1=CC(=C(C=N1)C(F)(F)C)C |
This compound exhibits its biological effects primarily through the inhibition of specific enzymes involved in signaling pathways critical for cell proliferation and survival. Notably, it has been studied as a potential inhibitor of phosphoinositide 3-kinase (PI3K) and mechanistic target of rapamycin (mTOR), which are pivotal in cancer metabolism and growth regulation .
Anticancer Properties
Research indicates that compounds structurally similar to this compound demonstrate significant anticancer activity. For instance, derivatives targeting PI3K/mTOR pathways have been shown to reduce tumor growth in preclinical models . In particular, studies have reported that modifications at the pyridine ring can enhance selectivity and potency against cancer cell lines.
Case Studies
-
Inhibition of PI3K :
A study demonstrated that this compound derivatives showed promising in vitro activity against PI3Kα with an IC50 value in the nanomolar range (approximately 17 nM). This highlights its potential as a therapeutic agent for cancers characterized by PI3K pathway activation . -
Selectivity for Chlamydia :
Another investigation into related pyridine derivatives revealed selective activity against Chlamydia trachomatis, suggesting that structural modifications can lead to compounds that selectively inhibit bacterial growth without affecting host cells .
Synthesis
The synthesis of this compound typically involves multiple steps starting from commercially available precursors. A notable method includes the use of difluoroacetic anhydride as a key reagent in a multi-step synthetic route, which has been optimized for yield and scalability . The synthetic pathway can be summarized as follows:
- Starting Material : Pyridine derivative.
- Reagents : Difluoroacetic anhydride, amines.
- Steps : Nucleophilic substitution followed by cyclization to form the desired product.
Properties
Molecular Formula |
C6H6F2N2 |
---|---|
Molecular Weight |
144.12 g/mol |
IUPAC Name |
3-(difluoromethyl)pyridin-4-amine |
InChI |
InChI=1S/C6H6F2N2/c7-6(8)4-3-10-2-1-5(4)9/h1-3,6H,(H2,9,10) |
InChI Key |
NGZHPYBZQSIEID-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=CC(=C1N)C(F)F |
Origin of Product |
United States |
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